2-(2,4-dichlorophenoxy)-N'-[(E)-(2-fluoro-5-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-(2,4-dichlorophenoxy)-N’-[(E)-(2-fluoro-5-nitrophenyl)methylidene]acetohydrazide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of dichlorophenoxy and fluoro-nitrophenyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N’-[(E)-(2-fluoro-5-nitrophenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method includes the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 2-fluoro-5-nitrobenzaldehyde under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N’-[(E)-(2-fluoro-5-nitrophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy and fluoro-nitrophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N’-[(E)-(2-fluoro-5-nitrophenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-[(E)-(2-fluoro-5-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or interfering with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2,4-Dichlorophenoxypropionic acid: Another herbicide with comparable chemical properties.
2,4-Dichlorophenoxyethyl ether: A compound with similar functional groups.
Uniqueness
2-(2,4-dichlorophenoxy)-N’-[(E)-(2-fluoro-5-nitrophenyl)methylidene]acetohydrazide is unique due to the presence of both dichlorophenoxy and fluoro-nitrophenyl groups, which contribute to its distinct chemical reactivity and potential applications. Its combination of structural features sets it apart from other similar compounds and makes it a valuable subject of scientific research.
Properties
Molecular Formula |
C15H10Cl2FN3O4 |
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Molecular Weight |
386.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(E)-(2-fluoro-5-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H10Cl2FN3O4/c16-10-1-4-14(12(17)6-10)25-8-15(22)20-19-7-9-5-11(21(23)24)2-3-13(9)18/h1-7H,8H2,(H,20,22)/b19-7+ |
InChI Key |
FTVBEUCSRJCSJS-FBCYGCLPSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl)F |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)F |
Origin of Product |
United States |
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